methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromobenzyl group, a dimethyl chromenone core, and an acetate ester functional group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate and 3-bromobenzyl alcohol.
Esterification: The chromenone core is esterified with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form the acetate ester.
Bromobenzylation: The bromobenzyl group is introduced through a nucleophilic substitution reaction using 3-bromobenzyl alcohol and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Catalysis: Efficient catalysts are employed to enhance reaction rates and yields.
Separation and Purification: Advanced separation techniques, such as distillation and crystallization, are used to isolate and purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing the production of inflammatory prostaglandins.
Signal Transduction: It can modulate signaling pathways like nuclear factor kappa B (NF-κB), which is involved in inflammation and tumor growth.
Antioxidant Activity: The compound exhibits antioxidant properties by reducing oxidative stress and increasing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:
Methyl {7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Similar structure but with a different bromobenzyl position.
Methyl {7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Another positional isomer with different biological activities.
7-[(3-Chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one: A chlorinated analog with distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
Biological Activity
Methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromenone derivatives. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C21H19BrO5, with a molecular weight of approximately 423.28 g/mol. The compound features:
- A chromenone core that is known for various biological activities.
- A bromobenzyl ether group that may enhance its reactivity and biological interactions.
- An ester functional group , which can influence solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of coumarin have demonstrated the ability to inhibit cancer cell proliferation through various pathways:
Compound | Activity | IC50 (μM) | Reference |
---|---|---|---|
Coumarin Derivative A | VEGFR-2 Inhibition | 5.29 | |
Coumarin Derivative B | Anticancer against MCF-7 | 15.25 | |
Methyl Ester Variant | Anticancer Activity | 0.12 - 0.22 |
The compound's ability to inhibit the VEGFR-2 pathway is particularly noteworthy, as this pathway is crucial for tumor angiogenesis and metastasis.
Antioxidant Activity
The antioxidant properties of chromenone derivatives are well-documented. They can scavenge free radicals and reduce oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific mechanism involves the modulation of cellular redox states through interactions with reactive oxygen species (ROS).
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways related to cell growth and survival.
- Redox Reactions : The chromenone core can participate in redox reactions, influencing oxidative stress levels within cells.
Case Studies
A recent study highlighted the effects of similar coumarin derivatives on breast cancer cells (MCF-7). These derivatives showed varying degrees of cytotoxicity and were evaluated for their potential as therapeutic agents:
- Study Design : Various concentrations of the compounds were tested on MCF-7 cells.
- Findings : Compounds exhibited IC50 values ranging from 5 μM to over 15 μM, indicating promising anticancer properties.
- : The study suggested that structural modifications could enhance efficacy and selectivity against cancer cells.
Properties
IUPAC Name |
methyl 2-[7-[(3-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-12-16-7-8-18(26-11-14-5-4-6-15(22)9-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPZWVRSCSBYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Br)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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